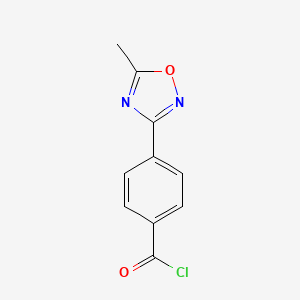

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride

描述

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride is a chemical compound with the molecular formula C10H7ClN2O2 It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a 5-methyl-1,2,4-oxadiazole ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate amidoxime with a carboxylic acid derivative. For example, 5-methyl-1,2,4-oxadiazole can be prepared by cyclization of an amidoxime with a suitable carboxylic acid or its derivative under dehydrating conditions.

Introduction of the Benzoyl Group: The oxadiazole derivative is then reacted with benzoyl chloride in the presence of a base such as pyridine or triethylamine to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding carboxylic acid and hydrochloric acid.

Condensation Reactions: It can participate in condensation reactions with amines or alcohols to form imines or esters, respectively.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild to moderate conditions (room temperature to 60°C) in the presence of a base like triethylamine.

Hydrolysis: Typically carried out in aqueous acidic or basic conditions at room temperature.

Condensation Reactions: Often performed in the presence of dehydrating agents like dicyclohexylcarbodiimide (DCC) or using catalytic amounts of acids or bases.

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Carboxylic Acids: Formed by hydrolysis.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Recent studies have indicated that derivatives of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride exhibit significant antimicrobial properties. Research has demonstrated that compounds containing the oxadiazole moiety can inhibit bacterial growth effectively. For instance, a study focused on synthesizing oxadiazole-based compounds revealed their potential as antibacterial agents targeting DNA gyrase, a crucial enzyme for bacterial DNA replication .

Pharmaceutical Development

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its ability to form stable derivatives makes it valuable in drug design. For example, the synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide has been explored as a selective carbonic anhydrase inhibitor with potential applications in treating glaucoma . The identification and synthesis of metabolites from this compound are essential for understanding its pharmacokinetics and therapeutic effects.

Materials Science

Polymer Chemistry

In materials science, this compound is utilized in the development of novel polymers. Its reactive benzoyl chloride functional group allows for the incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Studies have reported on the synthesis of polymeric materials incorporating oxadiazole units that exhibit improved thermal and optical properties .

Fluorescent Materials

The compound's unique structural features make it suitable for creating fluorescent materials. Research indicates that oxadiazole derivatives can be used to develop luminescent materials for applications in organic light-emitting diodes (OLEDs) and sensors. The incorporation of this compound into these materials has been shown to enhance their photophysical properties significantly .

Analytical Chemistry

Chemical Sensors

The application of this compound in developing chemical sensors has been explored due to its sensitivity to various analytes. Its derivatives can be functionalized to create selective sensors for detecting environmental pollutants or biological markers. The compound's reactivity allows for the design of sensors that exhibit high selectivity and sensitivity towards specific ions or molecules .

Chromatographic Techniques

In analytical chemistry, this compound is also used as a standard or reagent in chromatographic techniques such as High Performance Liquid Chromatography (HPLC). It aids in the separation and analysis of complex mixtures due to its distinct chemical properties. The use of oxadiazole derivatives in HPLC has been documented to improve the resolution and detection limits for various analytes .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Investigated the antibacterial properties of oxadiazole derivatives | Compounds showed significant inhibition against Gram-positive bacteria |

| Synthesis of Carbonic Anhydrase Inhibitors | Explored the pharmacokinetics of synthesized metabolites | Identified key metabolites with potential therapeutic effects against glaucoma |

| Development of Fluorescent Polymers | Studied the incorporation of oxadiazole into polymer matrices | Enhanced thermal stability and luminescence observed in new polymer composites |

作用机制

The mechanism of action of 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride depends on its application. In medicinal chemistry, the compound’s activity is often related to its ability to form covalent bonds with biological targets, such as enzymes or receptors. The benzoyl chloride group can react with nucleophilic residues in proteins, leading to inhibition or modification of their function. The oxadiazole ring may also contribute to the compound’s binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

相似化合物的比较

Similar Compounds

3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound contains a furazan ring in addition to the oxadiazole ring, making it structurally similar but with different chemical properties and applications.

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic Acid: This compound is the hydrolyzed form of the benzoyl chloride derivative and has different reactivity and applications.

Uniqueness

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride is unique due to its combination of a reactive benzoyl chloride group and a 1,2,4-oxadiazole ring

生物活性

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride (CAS Number: 222541-76-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 222.63 g/mol. The compound features a benzoyl chloride moiety attached to a 5-methyl-1,2,4-oxadiazole ring, which is significant for its biological properties.

Biological Activity Overview

Research indicates that derivatives of oxadiazoles exhibit diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific biological activities of this compound can be categorized as follows:

1. Anticancer Activity

Several studies have reported the anticancer potential of oxadiazole derivatives. For instance:

- A study highlighted that compounds similar to this compound showed significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U937 (monocytic leukemia) with IC values ranging from sub-micromolar to micromolar concentrations .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | MCF-7 | 0.65 |

| Similar Derivative | U937 | 0.12 |

| Doxorubicin (Control) | MCF-7 | 0.15 |

The mechanism by which oxadiazole derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells. Flow cytometry assays have demonstrated that these compounds can trigger apoptotic pathways in a dose-dependent manner .

3. Selective Carbonic Anhydrase Inhibition

Recent investigations have identified that certain oxadiazole derivatives act as selective inhibitors of carbonic anhydrases (CAs), which are enzymes implicated in various physiological processes and cancer progression. For example:

- A metabolite derived from a related oxadiazole compound was found to selectively inhibit carbonic anhydrase II with an IC value in the nanomolar range .

Case Studies

Case Study 1: Anticancer Efficacy

In a comparative study involving several oxadiazole derivatives:

- Objective : To evaluate the anticancer efficacy against MCF-7 and A549 cell lines.

- Findings : The compound exhibited significant cytotoxicity with an IC value of 15.63 µM against MCF-7 cells, comparable to Tamoxifen .

Case Study 2: Pharmacokinetics and Metabolite Identification

A pharmacokinetic study assessed the metabolism of related oxadiazole compounds in animal models:

属性

IUPAC Name |

4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-6-12-10(13-15-6)8-4-2-7(3-5-8)9(11)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBDBBBBXFXBSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428185 | |

| Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222541-76-6 | |

| Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。